molecular formula C6H6FN B1174431 2-Fluoroaniline--d2,ND2 CAS No. 1219804-77-9

2-Fluoroaniline--d2,ND2

Cat. No.: B1174431
CAS No.: 1219804-77-9
M. Wt: 115.14 g/mol
InChI Key: FTZQXOJYPFINKJ-PRAYLXBLSA-N
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Description

2-Fluoroaniline–d2,ND2 is an isotopically labeled compound, where the hydrogen atoms at the 4 and 6 positions of the aniline ring are replaced by deuterium (d2) and the amino group is replaced by an ND2 group. This compound is primarily used in research settings for studying reaction mechanisms and pathways due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroaniline–d2,ND2 typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoronitrobenzene.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of deuterium gas (D2).

    Isotopic Exchange: The hydrogen atoms at the 4 and 6 positions are exchanged with deuterium using a deuterium source such as deuterium oxide (D2O) under acidic or basic conditions.

Industrial Production Methods

Industrial production of 2-Fluoroaniline–d2,ND2 is not common due to its specialized use in research. the general approach involves large-scale reduction and isotopic exchange processes similar to those used in laboratory synthesis, but optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoroaniline–d2,ND2 undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be further reduced to form different amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted aniline derivatives.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of different amine derivatives.

Scientific Research Applications

2-Fluoroaniline–d2,ND2 is used extensively in scientific research, particularly in:

    Chemistry: Studying reaction mechanisms and pathways, especially those involving isotopic effects.

    Biology: Investigating enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Developing and testing new pharmaceuticals, particularly those involving fluorinated compounds.

    Industry: Used as a reference compound in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoroaniline–d2,ND2 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence reaction rates and mechanisms due to the kinetic isotope effect. This makes it a valuable tool for studying detailed reaction mechanisms and understanding the role of hydrogen atoms in chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: The non-deuterated version of the compound.

    2-Chloroaniline: Similar structure but with a chlorine atom instead of fluorine.

    2-Bromoaniline: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

2-Fluoroaniline–d2,ND2 is unique due to its isotopic labeling, which allows for detailed mechanistic studies that are not possible with non-labeled compounds. The presence of deuterium atoms provides insights into reaction kinetics and pathways, making it a valuable tool in both academic and industrial research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Fluoroaniline--d2,ND2 involves the introduction of deuterium atoms at the amine group of 2-Fluoroaniline. This can be achieved through a reductive amination reaction using deuterated ammonia as the amine source and a deuterated reducing agent. The reaction conditions should be carefully controlled to ensure selective deuteration at the amine group.", "Starting Materials": [ "2-Fluoroaniline", "Deuterated ammonia", "Deuterated reducing agent" ], "Reaction": [ "Step 1: Dissolve 2-Fluoroaniline in a deuterated solvent such as DMSO or CDCl3.", "Step 2: Add deuterated ammonia to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a deuterated reducing agent such as sodium borohydride-d4 or lithium aluminum hydride-d4 to the reaction mixture and stir for several more hours.", "Step 4: Quench the reaction with water and extract the product with an organic solvent such as ether or dichloromethane.", "Step 5: Purify the product by column chromatography or recrystallization to obtain 2-Fluoroaniline--d2,ND2." ] }

CAS No.

1219804-77-9

Molecular Formula

C6H6FN

Molecular Weight

115.14 g/mol

IUPAC Name

N,N,2,4-tetradeuterio-6-fluoroaniline

InChI

InChI=1S/C6H6FN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,4D/hD2

InChI Key

FTZQXOJYPFINKJ-PRAYLXBLSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)F)N([2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)N)F

Synonyms

2-Fluoroaniline--d2,ND2

Origin of Product

United States

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